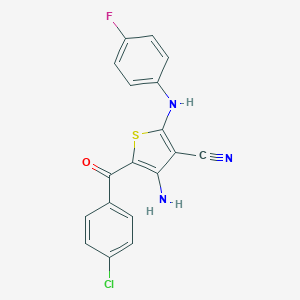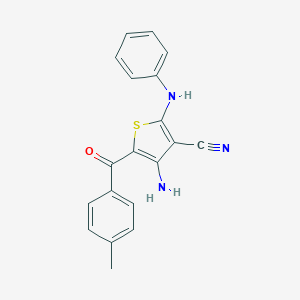![molecular formula C26H20N2O3S2 B433163 [3-Amino-4-(3,4-dimethoxyphenyl)-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl](phenyl)methanone CAS No. 353461-39-9](/img/structure/B433163.png)
[3-Amino-4-(3,4-dimethoxyphenyl)-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl](phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-Amino-4-(3,4-dimethoxyphenyl)-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl](phenyl)methanone is a complex organic compound that features a unique structure combining multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Amino-4-(3,4-dimethoxyphenyl)-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl](phenyl)methanone typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
[3-Amino-4-(3,4-dimethoxyphenyl)-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl](phenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biology, this compound could be investigated for its potential as a bioactive molecule. Its structure suggests it might interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets could make it useful in the treatment of diseases such as cancer, inflammation, and infections.
Industry
In industry, this compound could be used in the development of new materials with specific properties. Its unique structure might impart desirable characteristics such as conductivity, stability, or reactivity.
Mechanism of Action
The mechanism of action of [3-Amino-4-(3,4-dimethoxyphenyl)-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl](phenyl)methanone involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it might inhibit enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share a similar aromatic structure and have been shown to possess various biological activities.
Pyrazoline Derivatives: These compounds also feature a nitrogen-containing heterocycle and have demonstrated biological and pharmacological activities.
Uniqueness
What sets [3-Amino-4-(3,4-dimethoxyphenyl)-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl](phenyl)methanone apart is its combination of multiple aromatic rings and functional groups, which can lead to unique reactivity and interactions with biological targets. This makes it a valuable compound for further research and development.
Properties
CAS No. |
353461-39-9 |
|---|---|
Molecular Formula |
C26H20N2O3S2 |
Molecular Weight |
472.6g/mol |
IUPAC Name |
[3-amino-4-(3,4-dimethoxyphenyl)-6-thiophen-2-ylthieno[2,3-b]pyridin-2-yl]-phenylmethanone |
InChI |
InChI=1S/C26H20N2O3S2/c1-30-19-11-10-16(13-20(19)31-2)17-14-18(21-9-6-12-32-21)28-26-22(17)23(27)25(33-26)24(29)15-7-4-3-5-8-15/h3-14H,27H2,1-2H3 |
InChI Key |
ZAJKNDDLMGQLBI-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C(=O)C4=CC=CC=C4)N)C5=CC=CS5)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C(=O)C4=CC=CC=C4)N)C5=CC=CS5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 2-oxo-9-azabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B433080.png)

![2-{[2-(4-Morpholinyl)ethyl]sulfanyl}-4,6-diphenylnicotinonitrile](/img/structure/B433112.png)

![2-amino-4-(3-bromophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B433114.png)
![4-(4-Fluorophenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-6-phenylnicotinonitrile](/img/structure/B433119.png)
![6-(4-Fluorophenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-phenylnicotinonitrile](/img/structure/B433124.png)
![[3-Amino-6-(4-fluorophenyl)-4-phenylthieno[2,3-b]pyridin-2-yl](4-methylphenyl)methanone](/img/structure/B433125.png)
![2-[(Cyanomethyl)sulfanyl]-6-(2-thienyl)nicotinonitrile](/img/structure/B433126.png)
![2-{[4-Amino-5-(4-methylbenzoyl)thieno[3,2-d]isothiazol-3-yl]sulfanyl}-1-(4-methylphenyl)ethanone](/img/structure/B433127.png)
![diethyl 2'-amino-5-bromo-6'-methyl-2-oxospiro[1H-indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B433134.png)
![6-Amino-3-methyl-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B433135.png)
![[3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](3,4-dimethoxyphenyl)methanone](/img/structure/B433137.png)
![2-(4-METHOXYBENZOYL)-4-PHENYL-6-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDIN-3-AMINE](/img/structure/B433139.png)
